2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
The compound 2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, a family of heterocyclic structures synthesized via efficient multicomponent reactions (MCRs) . Its core structure comprises a chromene ring fused with a pyrrole-dione system, substituted at positions 1, 2, 6, and 5. The p-tolyl group (position 1) originates from an aryl aldehyde, the 2-(dimethylamino)ethyl side chain (position 2) derives from a primary amine, and the 6,7-dimethyl substituents are introduced via methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates .
This compound was synthesized using a one-pot MCR protocol under mild conditions, achieving yields typical of this method (43–86%, with >70% in over half of cases) . The dimethylaminoethyl group, previously explored in related compounds, may enhance solubility and bioactivity, while the p-tolyl and methyl substituents contribute to lipophilicity and electronic modulation .
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-6,7-dimethyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-14-6-8-17(9-7-14)21-20-22(27)18-12-15(2)16(3)13-19(18)29-23(20)24(28)26(21)11-10-25(4)5/h6-9,12-13,21H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOIUVZIDJDDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=C(C3=O)C=C(C(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Position 1 (Aryl Group):
Position 2 (Side Chain):
- Example A () : Methyl group (simpler alkyl chain, lower polarity).
- Other analogs : Longer alkyl chains or halogenated groups (varying lipophilicity and steric effects) .
The dimethylaminoethyl group distinguishes the target compound by introducing basicity, which may improve pharmacokinetic properties compared to purely alkyl substituents .
Positions 6 and 7:
- Target compound : 6,7-Dimethyl (electron-donating, increases ring electron density).
- compound : 6-Methoxy (stronger electron donation and polarity).
Physicochemical and Functional Implications
- Solubility: The dimethylaminoethyl group in the target compound likely improves aqueous solubility compared to alkyl chains (e.g., Example A). Methoxy groups () further enhance polarity but may reduce membrane permeability.
- Methoxy substituents () exert stronger electron donation.
- Biological Potential: While specific data are unavailable, the dimethylaminoethyl and p-tolyl groups are pharmacophores common in bioactive molecules, suggesting enhanced target engagement compared to simpler analogs .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be adjusted to improve yield and purity?
Answer: The compound is typically synthesized via multicomponent cyclization reactions. A validated protocol involves reacting methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines under mild conditions (room temperature to 60°C) . Key factors for optimization include:
- Catalysts: Palladium or copper catalysts enhance yields in coupling steps (e.g., Suzuki-Miyaura reactions for aryl group introduction) .
- Solvent Systems: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .
Q. Q2. Which spectroscopic techniques are most reliable for confirming the compound’s structure, and how are spectral data interpreted?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Signals at δ 2.3–2.5 ppm confirm dimethylaminoethyl protons; aromatic protons (δ 6.5–7.8 ppm) validate the p-tolyl and chromeno-pyrrole moieties .
- ¹³C NMR: Carbonyl groups (C=O) appear at δ 170–175 ppm, while quaternary carbons in the fused ring system resonate at δ 125–140 ppm .
- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺ at m/z 463.23) confirm the molecular formula (C₂₅H₂₇N₂O₃) .
Advanced Reactivity and Derivatization
Q. Q3. How do substituents on the chromeno-pyrrole core influence reactivity in post-synthetic modifications?
Answer:
- Electrophilic Substitution: The electron-rich pyrrole ring undergoes halogenation (e.g., Cl₂/FeCl₃) at the C-5 position, while the dimethylaminoethyl side chain directs nucleophilic attacks .
- Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the dihydrochromeno ring to a tetrahydro derivative, altering planarity and bioactivity .
Q. Q4. What methodologies are used to resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects)?
Answer:
- Targeted Assays:
- MTT Assay: Quantifies IC₅₀ values against cancer cell lines (e.g., MCF-7 breast cancer: IC₅₀ = 8.2 µM) .
- ELISA: Measures TNF-α suppression in macrophages to assess anti-inflammatory activity .
- Structure-Activity Relationship (SAR):
- Electron-withdrawing groups (e.g., nitro) enhance cytotoxicity but reduce solubility, leading to false negatives in aqueous assays .
Q. Q5. How can molecular docking and kinetic studies clarify the compound’s mechanism of action?
Answer:
- Molecular Docking:
- PDB Targets: Docking into COX-2 (PDB: 5KIR) reveals hydrogen bonding with Arg120 and Tyr355, explaining anti-inflammatory activity .
- MM-PBSA Calculations: Predict binding free energies (ΔG = −9.8 kcal/mol) for kinase inhibition .
- Kinetic Assays: Stopped-flow spectroscopy measures binding kinetics (kₐₙ = 1.2 × 10⁴ M⁻¹s⁻¹) to DNA G-quadruplexes, suggesting telomerase inhibition .
Data Reproducibility Challenges
Q. Q6. What steps mitigate batch-to-batch variability in biological assays for this compound?
Answer:
- Standardized Synthesis: Use flow reactors for consistent mixing and temperature control, reducing impurities (<1% variance) .
- Assay Controls:
- Include reference inhibitors (e.g., Doxorubicin for cytotoxicity, Dexamethasone for inflammation) .
- Pre-treat cells with metabolic inhibitors (e.g., cyclosporin A) to block efflux pumps that skew cytotoxicity results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
